Fenfluramine-phentermine
Description
Fenfluramine-phentermine (commonly known as Fen-Phen) is a combination therapy historically prescribed for obesity management. Fenfluramine, a serotonin-releasing agent, suppresses appetite by increasing extracellular serotonin levels, which activate hypothalamic 5-HT2C receptors to promote satiety . Phentermine, a sympathomimetic amine, stimulates norepinephrine and dopamine release, enhancing metabolic rate and reducing hunger . The combination was popularized in the 1990s due to its synergistic weight-loss effects, with over 18 million prescriptions in the U.S. by 1996 . However, by 1997, Fen-Phen was withdrawn globally after studies linked it to valvular heart disease (VHD) and pulmonary arterial hypertension (PAH) .
Properties
CAS No. |
159089-37-9 |
|---|---|
Molecular Formula |
C22H31F3N2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;2-methyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C12H16F3N.C10H15N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;1-10(2,11)8-9-6-4-3-5-7-9/h4-6,8-9,16H,3,7H2,1-2H3;3-7H,8,11H2,1-2H3 |
InChI Key |
UMLARORAEPLXTC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.CC(C)(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenfluramine can be synthesized through multiple steps starting from 1-(3-trifluoromethyl)phenyl-propan-2-one, which reacts with ethylamine in an electrochemical process using a mercury cathode in a water/ethanol solution with pH 10-11 . Phentermine is synthesized through the reductive amination of benzaldehyde with 2-nitropropane, followed by catalytic hydrogenation .
Industrial Production Methods
Industrial production of fenfluramine involves the reaction of 1-(3-trifluoromethyl)phenyl-propan-2-one with ethylamine under controlled conditions. Phentermine production typically involves the catalytic hydrogenation of the intermediate formed from benzaldehyde and 2-nitropropane .
Chemical Reactions Analysis
Types of Reactions
Fenfluramine and phentermine undergo various chemical reactions, including:
Oxidation: Fenfluramine can be oxidized to form its corresponding N-oxide.
Reduction: Phentermine can be reduced to form its primary amine derivative.
Substitution: Both compounds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Fenfluramine N-oxide: Formed through oxidation.
Primary amine derivative of phentermine: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Fenfluramine-phentermine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the effects of serotonin and norepinephrine release.
Biology: Investigated for its impact on neurotransmitter release and receptor modulation.
Mechanism of Action
Fenfluramine acts by increasing extracellular serotonin levels, modulating serotonergic and other neurologic receptors, and controlling neurotransmission . Phentermine primarily induces the release of norepinephrine, with lesser effects on serotonin and dopamine release . The combination of these actions results in appetite suppression and weight loss.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fen-Phen is compared below with other anti-obesity agents, focusing on mechanisms, efficacy, and safety profiles.
Dexfenfluramine
- Mechanism : The d-isomer of fenfluramine; selectively enhances serotonin release and inhibits reuptake via 5-HT transporters .
- Efficacy : Demonstrated 10–15% body weight reduction over 1 year in clinical trials, similar to Fen-Phen .
- Safety: Withdrawn in 1997 due to VHD and PAH risks. Its metabolite, norfenfluramine, activates 5-HT2B receptors on cardiac valves, causing proliferative fibrosis—a mechanism shared with Fen-Phen .
- Key Difference : Unlike Fen-Phen, dexfenfluramine was FDA-approved as a single agent but showed comparable toxicity when used long-term (>6 months) .
Sibutramine
- Mechanism: Serotonin-norepinephrine reuptake inhibitor (SNRI) with minimal dopamine effects .
- Efficacy : Achieved 5–10% weight loss but withdrawn in 2010 due to cardiovascular risks (e.g., hypertension, myocardial infarction) .
- However, its norepinephrine effects increase cardiovascular morbidity .
Phentermine Monotherapy
- Efficacy : Short-term weight loss (~5% over 12 weeks) but lacks long-term data .
- Safety: No association with VHD or PAH when used alone. A 2023 study reported PAH in one phentermine-only patient, but causality remains unproven .
Norfenfluramine
- Mechanism : Active metabolite of fenfluramine; potent 5-HT2B agonist .
- Role in Toxicity: Directly implicated in Fen-Phen’s valvulopathy via 5-HT2B-mediated endothelial hyperplasia, mirroring carcinoid heart disease .
Orlistat
- Mechanism: Lipase inhibitor; non-systemic action .
- Efficacy : Modest weight loss (~3–5% over 1 year) but superior safety profile .
- Safety: No cardiovascular or valvular risks, making it a preferred alternative post-Fen-Phen .
Key Research Findings
Valvular Heart Disease (VHD)
- Prevalence : 20–30% of Fen-Phen users developed aortic or mitral regurgitation, vs. 3.6% in controls .
- Dose-Dependence : Risk escalates with duration:
- Pathology: Valves showed fibrotic plaques histologically identical to carcinoid/ergotamine-induced damage .
Pulmonary Hypertension
- Fen-Phen increased PAH risk 23-fold vs. non-users, with 8/24 patients in Connolly et al.’s study developing PAH .
Neurochemical Effects
- Toxicity: No evidence of exacerbated serotonergic neurotoxicity in combination therapy .
Comparative Data Table
| Compound | Mechanism | Avg. Weight Loss | Valvular Risk | PAH Risk | Status |
|---|---|---|---|---|---|
| Fenfluramine-Phentermine | Serotonin release + adrenergic agonist | 15% (1 year) | High | High | Withdrawn |
| Dexfenfluramine | Serotonin release | 10–15% (1 year) | High | High | Withdrawn |
| Sibutramine | SNRI | 5–10% (1 year) | Low | Moderate | Withdrawn |
| Phentermine | Adrenergic agonist | 5% (12 weeks) | None | Low | Approved |
| Orlistat | Lipase inhibition | 3–5% (1 year) | None | None | Approved |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
